molecular formula C15H11NO3 B3426191 1,3-Diphenyl-1,2,3-propanetrione 2-oxime CAS No. 51210-89-0

1,3-Diphenyl-1,2,3-propanetrione 2-oxime

Cat. No.: B3426191
CAS No.: 51210-89-0
M. Wt: 253.25 g/mol
InChI Key: ADFQIYCDAFJWMW-BUHFOSPRSA-N
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Description

Historical Context and Evolution of Propanetrione and Oxime Chemistry Research

The field of organic chemistry has evolved from early theories like phlogiston, which attempted to explain combustion, to the sophisticated structural and mechanistic understanding of the modern era. acs.org Within this evolution, the study of carbonyl compounds, particularly ketones and aldehydes, has been a cornerstone. youtube.com The chemistry of ketones, characterized by a carbonyl functional group (C=O) bonded to two carbon atoms, includes a wide range of reactions such as α-halogenation and tautomerization, which are fundamental to synthetic chemistry. youtube.comyoutube.com

Oxime chemistry emerged in the 19th century with the discovery of this class of organic compounds containing the C=N-OH functional group. numberanalytics.com Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comacs.orgeurjchem.com This discovery opened new avenues in organic synthesis, as oximes proved to be versatile intermediates for creating more complex molecules like amines, nitriles, and various heterocyclic structures. numberanalytics.comnumberanalytics.com One of the most significant industrial applications of oxime chemistry is the Beckmann rearrangement of cyclohexanone (B45756) oxime to produce caprolactam, the precursor to nylon-6. acs.org

The study of propanetriones, which are compounds containing three carbonyl groups within a propane (B168953) framework, represents a more specialized area of ketone chemistry. The introduction of an oxime function into a propanetrione structure, as seen in 1,3-Diphenyl-1,2,3-propanetrione 2-oxime, combines the reactivity of both moieties, leading to a compound with unique chemical behavior and potential. This specific class of molecules, known as α-oximino ketones or isonitroso compounds, has been a subject of interest for its role in rearrangements and as a building block for complex chemical architectures. iupac.orgacs.orgacs.org

Structural Features and Unique Chemical Environment of this compound

The molecular structure of this compound (C₁₅H₁₁NO₃) is distinguished by a central three-carbon chain featuring a unique arrangement of functional groups. sigmaaldrich.com It is classified as an α-oximino ketone, where an oxime group (=N-OH) is positioned on the central carbon (C2), flanked by two carbonyl groups at the C1 and C3 positions. acs.org Each of the carbonyl groups is attached to a phenyl ring, forming benzoyl moieties.

The key structural features create a distinct chemical environment:

α-Oximino Ketone Core: The defining feature is the vicinal arrangement of the oxime and two carbonyl groups. This proximity generates significant electronic effects, with the electron-withdrawing nature of the carbonyl groups influencing the reactivity of the central oximino function.

Multiple Coordination Sites: The molecule possesses several potential coordination sites for metal ions, including the oxygen atoms of the two carbonyl groups and both the nitrogen and oxygen atoms of the oxime group. This makes it a candidate for use as a multidentate ligand in coordination chemistry. acs.org

Hydrogen Bonding Capability: The hydroxyl group of the oxime function can act as a hydrogen bond donor, while the oxime nitrogen can act as an acceptor. eurjchem.com In the solid state, related oxime structures are known to form supramolecular assemblies, such as dimers, through O-H···N hydrogen bonds. eurjchem.comscispace.com

Stereoisomerism: The C=N double bond of the oxime group can exist as E or Z isomers, which can influence the compound's reactivity and solid-state structure. numberanalytics.com

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1,3-diphenylpropane-1,2,3-trione 2-oxime
Molecular Formula C₁₅H₁₁NO₃
CAS Number 51210-89-0

Significance and Academic Research Niche of the Compound

The significance of this compound in academic research stems primarily from its utility as a versatile synthetic intermediate and as a ligand in coordination chemistry. Its research niche is centered on exploring the reactivity of its complex polyfunctional core.

Synthetic Intermediate: The α-oximino ketone motif is a valuable precursor in organic synthesis. It is particularly useful for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net The compound can undergo various chemical transformations, including reduction of the oxime to an amine or rearrangement reactions like the Beckmann rearrangement, which can be either "normal" or "abnormal" depending on the conditions. acs.orgmdpi.comgoogle.com

Coordination Chemistry: With multiple donor atoms, the compound can act as a chelating ligand, binding to metal centers to form stable complexes. acs.orgwikipedia.org The study of these metal complexes is relevant to catalysis, materials science, and the development of new inorganic materials with specific electronic or magnetic properties.

Supramolecular Chemistry: The hydrogen-bonding capabilities of the oxime group allow for the formation of ordered solid-state structures. eurjchem.com The study of these patterns is important for crystal engineering and understanding intermolecular interactions.

The academic interest in this compound lies in its potential to serve as a model system for studying the interplay of adjacent functional groups and for developing novel synthetic methodologies.

Table 2: Key Functional Groups and Their Research Significance

Functional GroupLocationSignificance in Research
Carbonyl (Benzoyl) C1 and C3Electrophilic centers for nucleophilic attack; electron-withdrawing groups influencing adjacent functions.
Oxime (=N-OH) C2Key site for rearrangements (e.g., Beckmann), reduction to amines, and coordination to metals. Enables hydrogen bonding for supramolecular assembly.
Phenyl Rings Attached to C1 and C3Provide steric bulk and electronic modification of the carbonyl groups; can participate in π-stacking interactions.

Research Objectives and Scope of the Scholarly Review

The primary objective of a scholarly review focused on this compound is to consolidate and critically evaluate the existing body of knowledge regarding its synthesis, structure, and chemical reactivity. The scope of such a review encompasses several key areas:

Synthesis: To detail and compare the various synthetic routes for preparing the title compound and related α-oximino ketones.

Structural Analysis: To provide a comprehensive description of its molecular and electronic structure, including crystallographic data if available, and to analyze its supramolecular chemistry. scispace.com

Reactivity and Transformations: To map the chemical reactivity of the compound, focusing on reactions involving the oxime and carbonyl functionalities. This includes its behavior in rearrangements, reductions, and as a building block for heterocyclic synthesis. researchgate.netmdpi.com

Applications in Coordination Chemistry: To review its role as a ligand, detailing the types of metal complexes it forms and their potential applications. acs.org

By systematically covering these topics, this review aims to provide a fundamental resource that can stimulate further research into the chemistry of polyfunctional carbonyl compounds and their derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-hydroxy-2-nitroso-1,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14(11-7-3-1-4-8-11)13(16-19)15(18)12-9-5-2-6-10-12/h1-10,17H/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFQIYCDAFJWMW-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C(=O)C2=CC=CC=C2)\N=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51210-89-0
Record name 1,3-DIPHENYL-1,2,3-PROPANETRIONE 2-OXIME
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Synthetic Methodologies and Mechanistic Investigations of 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime

Conventional Synthetic Routes to 1,3-Diphenyl-1,2,3-propanetrione 2-oxime

The conventional synthesis of this compound, also known as isonitrosodibenzoylmethane or dibenzoylketoxime, primarily involves the nitrosation of a precursor, 1,3-diphenyl-1,3-propanedione. This starting material is typically synthesized through condensation reactions.

Nitrosation Approaches and Reaction Conditions

The conversion of 1,3-diphenyl-1,3-propanedione to its 2-oxime derivative is achieved through a nitrosation reaction, which introduces a nitroso (-NO) group at the central carbon (C2) of the propane (B168953) chain, followed by tautomerization to the more stable oxime form. The active methylene (B1212753) group located between the two carbonyl groups is susceptible to electrophilic attack by a nitrosating agent.

Key reaction conditions that influence the efficiency of nitrosation include:

pH: The process is highly pH-dependent and is most favorable under acidic conditions. dtic.milnih.gov An acidic environment facilitates the formation of the active nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). nih.gov However, extremely low pH can lead to protonation of the enol, reducing its reactivity. nih.gov The optimal pH for nitrosation typically balances the formation of the nitrosating agent with the availability of the reactive form of the substrate, often falling within the range of 2 to 5. google.com

Temperature: The reaction is usually conducted at low temperatures, often between 0°C and 5°C, to control the exothermic nature of the reaction and to minimize the decomposition of unstable nitrous acid.

Nitrosating Agent: The choice of nitrosating agent and its concentration are critical. A stoichiometric excess of the nitrite (B80452) source is sometimes used to ensure complete conversion of the starting material. google.com

The mechanism involves the electrophilic attack of the nitrosating agent on the enol form of 1,3-diphenyl-1,3-propanedione. The resulting intermediate quickly undergoes tautomerization to yield the final, more stable this compound.

Condensation Reactions and Precursor Modifications

The essential precursor for the synthesis of the target oxime is 1,3-diphenyl-1,3-propanedione, commonly known as dibenzoylmethane. sigmaaldrich.com This β-diketone is most frequently prepared via a Claisen condensation reaction. k-state.eduprepchem.com

In a typical procedure, acetophenone (B1666503) is reacted with an ester, such as ethyl benzoate, in the presence of a strong base. prepchem.com Common bases used for this condensation include sodium amide (NaNH₂) or sodium ethoxide (NaOEt). The base deprotonates the α-carbon of acetophenone to generate a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate, leading to a tetrahedral intermediate which subsequently eliminates an ethoxide ion to form the β-diketone product. prepchem.com

After the reaction, an acidic workup is necessary to neutralize the base and the resulting sodium salt of the β-diketone, yielding the final 1,3-diphenyl-1,3-propanedione product. prepchem.com The crude product is often purified by recrystallization or by forming its copper salt, which can be isolated and then decomposed with acid to yield the pure diketone. prepchem.com

Optimization of Reaction Parameters: Temperature, Solvent Effects, and Catalysis

Optimizing reaction parameters is crucial for maximizing the yield and purity of both the precursor, 1,3-diphenyl-1,3-propanedione, and the final product, this compound.

For the initial Claisen condensation, parameters such as the choice of solvent and base are critical. Anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are often used to prevent the base from being consumed by water. prepchem.comfishersci.at The reaction temperature is typically kept at room temperature or slightly elevated to ensure a reasonable reaction rate without promoting side reactions.

For the subsequent nitrosation step, precise control over temperature and pH is paramount. As noted, the reaction is generally performed at low temperatures (0-5 °C) in an acidic medium. google.com The choice of solvent can also play a role; for instance, conducting the reaction in glacial acetic acid has been reported. k-state.edu

Catalysis can also be employed to improve reaction efficiency. In the synthesis of related pyrazole (B372694) derivatives from 1,3-diketones, studies have shown that the choice and amount of catalyst, such as nano-silica sulfuric acid, significantly impact reaction time and yield. researchgate.net While this specific catalyst is for a different transformation, the principle of optimizing catalyst loading is broadly applicable. The table below, adapted from a study on a related condensation, illustrates how varying reaction conditions can affect product yield. researchgate.net

Table 1: Optimization of Condensation Reaction Conditions for 1,5-Diphenyl-1H-pyrazole (an illustrative example)
EntryCatalyst (g)SolventTemperature (°C)Time (min)Yield (%)
10.02None1004075
20.04None1002588
30.06None1001595
40.08None1001595
50.06Toluene10012070
60.06None804582
70.06None1201595

Data adapted from a study on the synthesis of substituted pyrazoles to illustrate the effects of reaction parameter optimization. researchgate.net

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These advanced strategies aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Green Chemistry Approaches: Solvent-Free and Water-Mediated Syntheses

Green chemistry principles are increasingly being applied to the synthesis of complex organic molecules. For the synthesis of the precursor 1,3-diphenyl-1,3-propanedione and related compounds, solvent-free and water-mediated approaches offer significant advantages.

Solvent-free reactions, often conducted by grinding the reactants together or by using a solid support, minimize the use of volatile and often hazardous organic solvents. nih.govresearchgate.net For example, the condensation of aryl ketones and aldehydes to form chalcones (1,3-diphenylpropenones) has been successfully achieved under solvent-free conditions using iodine-impregnated alumina (B75360) as a catalyst, offering high yields in very short reaction times. nih.govresearchgate.net This approach avoids the use of hazardous solvents and simplifies the work-up procedure. researchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Water-mediated syntheses can be enhanced by ultrasound, where the formation of hydrogen bonds between water and carbonyl groups can increase the electrophilicity of the substrate. mdpi.com

Microwave-Assisted and Ultrasonic Synthesis Techniques

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized many organic syntheses by dramatically reducing reaction times and often improving yields.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical reactions. nih.gov The synthesis of 1,3-diketones and their derivatives has been shown to be highly efficient under microwave-assisted, solvent-free conditions. bohrium.comnih.govresearchgate.net For instance, the synthesis of chalcones, which are structurally related to dibenzoylmethane, can be completed in under two minutes with excellent yields (79-95%) using this technique. nih.govresearchgate.net This method is an attractive alternative to conventional heating, which often requires longer reaction times. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Chalcones (Illustrative)
ProductConventional Method Yield (%)Microwave Method Yield (%)Conventional Time (hr)Microwave Time (min)
Chalcone (B49325)8592121.5
4-Chlorochalcone8190152.0
4-Methoxychalcone8895101.0

Data represents a typical comparison for the synthesis of chalcone derivatives, highlighting the efficiency of microwave-assisted methods. nih.govresearchgate.net

Ultrasonic Synthesis: Ultrasonication utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. mdpi.com This technique has been successfully applied to various syntheses, including the formation of triazoles and other heterocyclic compounds, often in aqueous media. rsc.orgnih.gov The benefits include increased reaction rates, higher yields, and milder reaction conditions compared to traditional methods. mdpi.com The use of ultrasound in the synthesis of this compound or its precursors could similarly offer a more efficient and environmentally friendly pathway. mdpi.comrsc.org

Flow Chemistry and Continuous Synthesis of the Compound

The synthesis of this compound has been successfully adapted to a continuous flow process, representing a significant advancement over traditional batch methods. mdpi.com Continuous flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced process control and safety, a reduced equipment footprint, and the ability to integrate real-time analysis and purification steps. mdpi.commdpi.com

A notable method involves a telescoped two-step sequence where the intermediate is not isolated, improving efficiency. mdpi.com This process was developed using fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing as microreactors. mdpi.com A key innovation in the optimization of this flow synthesis was the integration of Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) as an in-line analytical tool. mdpi.com This allowed researchers to evaluate the impact of variables such as solvent, concentration, and the choice of nitrosation reagent on the process efficiency in real-time. mdpi.com

The ability to perform multi-step reactions in a continuous sequence is a hallmark of flow chemistry, which is particularly valuable when dealing with potentially unstable intermediates. d-nb.info This approach has been widely recognized in both academic and industrial laboratories for producing active pharmaceutical ingredients (APIs) and their building blocks. mdpi.comresearchgate.net

Table 1: Parameters in the Continuous Flow Synthesis of this compound This table is generated based on data from the text.

Parameter Description Reference
Synthesis Technology Continuous Flow Chemistry mdpi.com
Reactor Setup Telescoped two-step sequence using two microreactors (0.5 mL and 1 mL) mdpi.com
Reactor Material Fluorinated Ethylene Propylene (FEP) tubing mdpi.com
In-line Analysis Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) mdpi.com

| Key Optimization Variables | Solvent, concentration, choice of nitrosation reagent | mdpi.com |

Elucidation of Reaction Mechanisms in the Synthesis of this compound

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. This involves a detailed investigation into the sequence of elementary steps, the identification of intermediates, and the analysis of transition states that lead to the final product.

Table 2: General Parameters Investigated in Kinetic Studies This table is generated based on data from the text.

Parameter Definition Purpose in Mechanistic Studies Reference
Reaction Order The relationship between the rate of a reaction and the concentration of a reactant. Helps to determine which molecules are involved in the rate-determining step. semanticscholar.org
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. Quantifies the speed of a chemical reaction at a specific temperature. mdpi.com
Activation Energy (Ea) The minimum amount of energy required for reactants to transform into products. Provides insight into the energy barrier of the rate-determining step. researchgate.net

| Pre-exponential Factor (A) | The frequency factor in the Arrhenius equation, related to the frequency of collisions in the correct orientation. | Relates to the entropy requirements of the transition state. | researchgate.net |

The pathway from reactants to products proceeds through a high-energy transition state and may involve one or more reaction intermediates. Identifying these transient species is key to confirming a proposed mechanism. As mentioned, the use of in-line analysis techniques like DESI-MS in flow synthesis allows for the direct observation and identification of intermediates that may be too short-lived to isolate in a traditional batch process. mdpi.com

In addition to experimental detection, computational chemistry provides powerful tools for transition state analysis. researchgate.net Theoretical methods can be used to model the potential energy surface of a reaction, calculating the structures and energies of reactants, products, intermediates, and transition states. This analysis helps to support or refute proposed mechanistic pathways by determining the most energetically favorable route. researchgate.net For instance, in the synthesis of the precursor 1,3-diphenyl-1,3-propanedione, a gelatinous precipitate is formed, indicating a distinct intermediate (the sodium salt of the β-diketone) before the final product is obtained. prepchem.com

The synthesis of the precursor, 1,3-diphenyl-1,3-propanedione, involves a Claisen condensation between acetophenone and an ester like ethyl benzoate. This reaction is typically facilitated by a strong base, such as sodium amide (NaNH2), which acts as a reagent to deprotonate the α-carbon of acetophenone, forming a nucleophilic enolate intermediate. prepchem.com This intermediate then attacks the carbonyl carbon of the ethyl benzoate. The reaction is completed by neutralization with an acid (e.g., HCl) to yield the final dione. prepchem.com

While specific catalysts for the oximation step are not detailed, catalysts in fine chemical synthesis generally function to lower the activation energy of the rate-determining step, thereby increasing the reaction rate without being consumed. researchgate.net They can also enhance selectivity, favoring the formation of the desired product over side reactions. mdpi.com

Scale-Up Considerations and Process Intensification for this compound Production

Scaling up the production of a chemical from the laboratory to an industrial scale presents significant challenges related to safety, cost, and process control. Process intensification aims to develop smaller, safer, and more energy-efficient and environmentally friendly processes. cetjournal.it

The adoption of continuous flow synthesis for this compound is a prime example of process intensification. mdpi.com Shifting from a semi-batch process to a continuous one can drastically reduce reactor volumes and investment costs. cetjournal.it The high surface-area-to-volume ratio in microreactors allows for highly efficient heat exchange, which is critical for managing the temperature of highly exothermic reactions and improving safety. mdpi.comcetjournal.it

A key goal during scale-up is to maintain the yield and efficiency observed at the lab scale. researchgate.net Continuous processes facilitate this by offering precise control over reaction parameters such as temperature, pressure, and residence time. Furthermore, intensifying a process often involves reducing the amount of solvent used, which not only lowers costs but also increases the environmental sustainability of the synthesis. cetjournal.it The integration of multiple synthesis, purification, and even final dosage formation steps into a single, end-to-end continuous manufacturing system represents the pinnacle of process intensification in pharmaceutical production. nih.gov

Advanced Structural Characterization and Conformational Analysis of 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime

Solid-State Structural Elucidation: Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies for 1,3-Diphenyl-1,2,3-propanetrione 2-oxime were found. Therefore, a quantitative analysis of its solid-state structure is not possible at this time.

Molecular Conformation and Torsion Angles

Information regarding the specific molecular conformation, including bond lengths, bond angles, and the torsion angles between the phenyl rings and the central propanetrione oxime core, is unavailable without crystallographic data.

Intermolecular Interactions and Crystal Packing

A description of the intermolecular forces, such as van der Waals forces or π-π stacking, that govern the crystal packing of this molecule cannot be provided.

Hydrogen Bonding Networks and Supramolecular Assembly

While the oxime and carbonyl groups suggest a potential for hydrogen bonding, the specific networks and resulting supramolecular structures have not been experimentally determined or reported.

Solution-State Spectroscopic Investigations

No dedicated studies on the solution-state structure of this compound using spectroscopic methods were identified.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Published high-resolution ¹H and ¹³C NMR spectra, which are essential for determining the solution-state structure and electronic environment of the atoms, are not available.

Without spectral data, the assignment of chemical shifts for the proton and carbon atoms within the molecule, as well as the determination of their coupling constants, cannot be performed.

Conformational Equilibria in Solution

There is a notable absence of published research utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformational equilibria of this compound in various solvents. Such studies are crucial for understanding how the molecule's three-dimensional shape might change in different chemical environments, which can influence its reactivity and properties. While theoretical calculations and studies on analogous molecules suggest the potential for different conformers, specific experimental evidence for this compound is lacking.

Infrared (IR) and Raman Vibrational Spectroscopy

Characteristic Group Frequencies and Band Assignments

Without experimental spectra, a definitive table of characteristic group frequencies and their corresponding vibrational assignments (e.g., C=O stretches, C=N stretch, N-O-H bend) cannot be compiled. General spectroscopic principles suggest where these peaks might appear, but specific values for this molecule have not been published.

Vibrational Analysis for Structural Features

A detailed vibrational analysis, which would correlate specific spectral features to the compound's structural intricacies, is contingent on the availability of assigned spectral data. Consequently, a robust analysis of its structural features based on vibrational spectroscopy cannot be performed at this time.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Similarly, there is a lack of specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound in the scientific literature. This data is essential for understanding the electronic structure and transitions within the molecule.

Electronic Transitions and Chromophore Analysis

An analysis of the electronic transitions, such as n→π* and π→π*, and a detailed examination of the chromophores responsible for its absorption of UV-Vis light, cannot be conducted without experimental absorption spectra.

Solvatochromic Effects on Absorption Spectra

The study of solvatochromic effects, which describes how the solvent environment affects the UV-Vis absorption spectrum, requires systematic measurements in a series of solvents with varying polarities. No such studies have been reported for this compound, leaving the nature of its interaction with different solvents from an electronic spectroscopy perspective unexplored.

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₅H₁₁NO₃), HRMS would provide a precise mass measurement, confirming its molecular formula.

Common fragmentation patterns for organic molecules often involve the loss of small, stable neutral molecules or radicals. For the title compound, potential fragmentation could involve:

Loss of hydroxyl radical (•OH)

Loss of nitric oxide (NO)

Cleavage of the C-C bonds adjacent to the carbonyl groups

Fissions yielding benzoyl or phenyl fragments

A hypothetical fragmentation table based on these general principles is presented below.

Table 1: Hypothetical Major Mass Fragments for this compound (Note: This table is predictive and not based on published experimental data for this specific compound.)

Fragment Ion (m/z) Proposed Lost Neutral Fragment Proposed Fragment Structure
253.0739 (M⁺)-[C₁₅H₁₁NO₃]⁺
236.0712•OH[C₁₅H₁₀NO₂]⁺
223.0790NO[C₁₅H₁₁O₂]⁺
148.0422C₇H₅O (Benzoyl)[C₈H₆NO₂]⁺
105.0340-[C₇H₅O]⁺ (Benzoyl cation)
77.0391-[C₆H₅]⁺ (Phenyl cation)

Advanced Physical Methods for Structural Analysis

Advanced physical methods provide deeper insights into the solid-state structure, stereochemistry, and surface interactions of a compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is used to study chiral molecules. The this compound molecule itself is achiral as it does not possess a stereocenter and lacks inherent planar or axial chirality. Therefore, in an isotropic solution, it would not exhibit a CD spectrum.

However, chirality can be induced if the molecule crystallizes in a chiral space group. In such a case, solid-state CD spectroscopy could be used to analyze the crystalline structure. There is currently no published research indicating that this compound forms chiral crystals, making this analysis not applicable based on available data.

Powder X-ray Diffraction for Polymorphism Studies (if relevant)

Powder X-ray Diffraction (PXRD) is a primary technique for investigating the crystalline structure of materials and identifying different polymorphic forms. Polymorphism, the ability of a solid to exist in multiple crystalline structures, can significantly impact the physical properties of a compound.

While crystal structures for related compounds like 1,3-diphenyl-propan-2-one oxime have been reported, demonstrating that oximes can form distinct hydrogen-bonding patterns leading to different supramolecular structures, specific PXRD studies focused on the polymorphism of this compound are not available in the cited literature. researchgate.net A hypothetical study would involve analyzing the PXRD patterns of the compound crystallized under various conditions (e.g., different solvents, temperatures). Different patterns would indicate the presence of polymorphs.

Table 2: Hypothetical PXRD Data for a Polymorphic Screen of this compound (Note: This table is illustrative of expected data from such a study and is not based on published results.)

Polymorph Form Recrystallization Solvent Key Diffraction Peaks (2θ) Crystal System (Hypothetical)
Form AEthanol (B145695)/Water12.1°, 15.5°, 21.8°, 24.3°Monoclinic
Form BDichloromethane10.8°, 16.2°, 22.5°, 25.1°Orthorhombic

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Behavior

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). It can provide detailed information about the orientation and interaction of the adsorbate with the surface.

There are no specific SERS studies published for this compound. A SERS investigation could reveal how this molecule orients itself on a metal surface. The interaction could be dominated by the π-systems of the phenyl rings, the lone pairs of the oxygen and nitrogen atoms, or a combination thereof. The enhancement of specific vibrational modes in the Raman spectrum would indicate which parts of the molecule are closest to the SERS-active surface. For instance, enhancement of phenyl ring breathing modes would suggest an orientation where the rings are close to or parallel to the surface.

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime

Reactions at the Oxime Functional Group

The oxime group (C=N-OH) is a pivotal site for chemical modifications, enabling the synthesis of a diverse array of derivatives through reactions such as ether and ester formation, skeletal rearrangements, and reduction.

The hydroxyl group of the oxime is amenable to O-alkylation and O-acylation to form oxime ethers and esters, respectively. These reactions typically proceed by nucleophilic attack of the oxime oxygen on an appropriate electrophile.

Oxime Ether Formation (O-alkylation): The formation of oxime ethers from 1,3-diphenyl-1,2,3-propanetrione 2-oxime can be achieved by reaction with alkylating agents such as alkyl halides or sulfates in the presence of a base. The base deprotonates the oxime hydroxyl group, forming a more nucleophilic oximate anion, which then displaces the leaving group on the alkylating agent.

Oxime Ester Formation (O-acylation): Similarly, oxime esters are synthesized by reacting the oxime with acylating agents like acyl chlorides or anhydrides. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. Oxime esters are valuable synthetic intermediates, finding application as activating groups and precursors in various cyclization and rearrangement reactions.

While specific studies detailing the synthesis of oxime ethers and esters from this compound are not extensively documented in readily available literature, the general reactivity of oximes suggests these transformations are readily achievable under standard conditions, as summarized in the table below.

TransformationReagent ClassTypical ConditionsProduct
O-AlkylationAlkyl Halide (R-X)Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)Oxime Ether
O-AcylationAcyl Chloride (RCOCl)Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF)Oxime Ester

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that transforms them into amides or lactams. rsc.orgeurjchem.com The reaction is initiated by the conversion of the oxime hydroxyl into a good leaving group, typically through protonation in strong acid or conversion to a sulfonate ester. rsc.org This is followed by the migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide. eurjchem.com

For this compound, the substrates for migration are the two benzoyl groups. A standard Beckmann rearrangement would theoretically yield an N-benzoylbenzamide derivative. However, a significant competing pathway, the Beckmann fragmentation, is highly probable for this substrate. scispace.comnih.gov Fragmentation is favored when the migrating group can form a stable carbocation. scispace.comresearchgate.net In this case, the migration of a benzoyl group would be accompanied by cleavage of the C-C bond, leading to the formation of a stable benzoyl cation and benzonitrile.

The reaction pathway is highly dependent on the chosen catalyst and reaction conditions. nih.govmdpi.com A variety of acidic catalysts are employed for the Beckmann rearrangement, ranging from strong protic acids to Lewis acids and other activating agents. scispace.comnih.gov

Catalyst/ReagentTypical Function
Concentrated H₂SO₄, PPAStrong acid catalysts, protonate the oxime -OH group. nih.gov
PCl₅, SOCl₂, TsClConvert the -OH group into a better leaving group. scispace.com
Solid Acids (e.g., Zeolites)Heterogeneous catalysts, often used in vapor-phase reactions. mdpi.com
Lewis Acids (e.g., ZnCl₂, Hg(II) complexes)Coordinate to the oxime oxygen to facilitate leaving group departure. scispace.comyoutube.com

Given the structure of this compound, the fragmentation pathway to yield benzonitrile and a benzoyl cation (which would likely be trapped by a nucleophile or react further) is the anticipated major course of the reaction under Beckmann conditions.

The reduction of the oxime functionality provides a direct route to primary amines. This transformation can be accomplished using various reducing agents, including catalytic hydrogenation or metal hydrides. A significant challenge in the reduction of this compound is achieving chemoselectivity, as the two ketone carbonyl groups are also susceptible to reduction.

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). ruc.dk The choice of catalyst, solvent, and reaction conditions can influence the selectivity of the reduction. Pt-based catalysts have been noted for reducing the C=N bond, while Pd catalysts can sometimes favor the cleavage of the N-O bond. youtube.com

Hydride Reduction: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the oxime and the ketone functionalities, milder reagents offer the potential for greater selectivity. Sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce oximes. mdpi.commasterorganicchemistry.com However, its reactivity can be enhanced by the addition of transition metal salts, such as nickel(II) chloride, copper(II) sulfate, or zirconium(IV) chloride. mdpi.commasterorganicchemistry.com These modified borohydride systems can effectively reduce oximes to amines, although their selectivity in the presence of ketones varies. Certain protocols, such as those using TiCl₃/NaBH₃CN, have been developed for the mild, single-step reduction of oximes to amines, even in the presence of other reducible groups like ketones. rsc.org

The primary product expected from the selective reduction of the oxime group in this compound is 2-amino-1,3-diphenyl-1,3-propanedione.

Reducing SystemGeneral Outcome for OximesPotential for Selectivity over Ketones
H₂ / Pd, Pt, or NiReduction to primary amine. ruc.dkModerate to good, condition-dependent.
LiAlH₄Reduction to primary amine.Low; typically reduces ketones as well. masterorganicchemistry.com
NaBH₄ / Transition Metal Salt (e.g., NiCl₂, CuSO₄, ZrCl₄)Reduction to primary (and sometimes secondary) amines. mdpi.commasterorganicchemistry.comVariable; depends on the specific system used.
TiCl₃ / NaBH₃CNReduction to primary amine.High; designed for selective reductions. rsc.org

Reactivity of the Ketone Carbonyls in the 1,3-Propanetrione Framework

The two ketone groups at the 1- and 3-positions are electrophilic centers that readily undergo reactions typical of carbonyl compounds, such as nucleophilic additions and condensations.

The ketone carbonyls of this compound can react with a variety of nucleophiles. Condensation reactions with amine derivatives are particularly important as they provide pathways to various heterocyclic structures.

A prominent reaction for 1,3-dicarbonyl compounds is the condensation with hydrazine and its derivatives to form pyrazoles. rsc.org In the case of this compound, reaction with hydrazine hydrate or phenylhydrazine is expected to proceed via initial nucleophilic attack at one of the ketone carbonyls, followed by intramolecular condensation with the second ketone to form the pyrazole (B372694) ring. The central oxime group may remain intact or participate in subsequent reactions depending on the conditions. This cyclocondensation is a simple and direct method for synthesizing polysubstituted pyrazoles. rsc.org The reaction of the parent compound, 1,3-diphenyl-1,3-propanedione, with phenylhydrazine has been shown to be effectively catalyzed by nano-silica sulfuric acid under solvent-free conditions. jackwestin.com

Other nitrogen nucleophiles, such as primary amines, can react to form enaminones (β-amino-α,β-unsaturated ketones), which are stabilized by conjugation and intramolecular hydrogen bonding. semanticscholar.org

Compounds with a 1,3-dicarbonyl motif, like this compound, are known to exist as an equilibrium mixture of keto and enol tautomers. nih.govmdpi.com The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. nih.govmdpi.com

For this compound, the tautomeric possibilities are more complex. Enolization can occur at either of the ketone carbonyls, leading to two different enol tautomers. Furthermore, the oxime group itself introduces additional structural considerations, including (E/Z) isomerism and the potential for hydrogen bonding between the oxime's -OH group and a carbonyl oxygen. The predominant tautomer in solution or the solid state will be influenced by factors such as solvent polarity and the potential for intermolecular versus intramolecular hydrogen bonding. nih.gov Spectroscopic methods, particularly NMR, are crucial for studying these equilibria. nih.gov X-ray crystallography can provide definitive information on the structure in the solid state. For the related compound 1,3-diphenyl-propan-2-one oxime, crystallographic studies have shown the formation of centrosymmetric dimers via intermolecular hydrogen bonds between the oxime groups in the solid state. scispace.comresearchgate.net

The probable tautomeric forms for this compound include the tri-keto form and at least two distinct keto-enol forms, where one of the diketone moieties has enolized.

Ring Closures and Heterocycle Formation

The arrangement of carbonyl and oxime functionalities in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The vicinal dicarbonyl-like reactivity allows it to undergo condensation reactions with binucleophilic reagents to form stable ring systems.

One of the most prominent applications is in the synthesis of quinoxalines. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with significant applications in pharmaceuticals and materials science. The classical synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgchim.it In this context, this compound serves as a synthetic equivalent of a 1,2-dicarbonyl compound.

The reaction with o-phenylenediamine proceeds via a condensation-cyclization sequence to yield 2-benzoyl-3-phenylquinoxaline. The proposed mechanism involves the initial nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring. Various catalysts, including organic acids like phenol or Lewis acids, can be employed to facilitate this transformation, often under mild conditions and in high yields. sapub.org

Beyond quinoxalines, α-oximinoketones are versatile building blocks for other heterocycles. researchgate.net For instance, they can be transformed into imidazole N-oxides through condensation with primary amines and formaldehyde, which can then be further elaborated into functionalized imidazolinones. researchgate.net The reactivity of the oxime group itself can also be harnessed in cycloaddition reactions or rearrangements to generate other nitrogen-containing ring systems. nsf.gov

ReactantReaction TypeResulting HeterocycleKey Features
o-PhenylenediamineCondensation-CyclizationQuinoxalineForms a stable, aromatic six-membered ring containing two nitrogen atoms. chim.itnih.gov
Primary Amine / FormaldehydeCondensationImidazole N-oxideServes as an intermediate for further transformations into other five-membered heterocycles. researchgate.net
Table 1: Examples of Heterocycle Formation from this compound.

Reactions Involving the Phenyl Moieties

The two phenyl rings in this compound are amenable to a variety of substitution reactions, allowing for the modification of the molecule's electronic and steric properties.

The phenyl rings can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. wikipedia.orgmasterorganicchemistry.com The substituent already attached to the benzene ring—in this case, the benzoyl group connected to the main chain—dictates the position and rate of the substitution. The benzoyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. wikipedia.org

This deactivating effect means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are generally required compared to substitutions on benzene itself. Furthermore, the benzoyl group is a meta-director. Therefore, electrophiles such as nitronium ions (from a mixture of nitric and sulfuric acid for nitration), halonium ions (from Br₂/FeBr₃ for bromination), or sulfonyl groups (from fuming sulfuric acid for sulfonation) will preferentially add to the meta position (C-3) of the phenyl rings. masterorganicchemistry.com

EAS ReactionReagentsElectrophile (E+)Expected Product
NitrationHNO₃ / H₂SO₄NO₂⁺1-(3-Nitrophenyl)-3-phenyl-1,2,3-propanetrione 2-oxime
BrominationBr₂ / FeBr₃Br⁺1-(3-Bromophenyl)-3-phenyl-1,2,3-propanetrione 2-oxime
SulfonationSO₃ / H₂SO₄SO₃H3-(1-Benzoyl-2-(hydroxyimino)-3-oxo-3-phenylpropyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺1-(3-Acylphenyl)-3-phenyl-1,2,3-propanetrione 2-oxime
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on a Phenyl Ring of the Title Compound.

To achieve more complex modifications and extend the π-conjugated system of the molecule, palladium-catalyzed cross-coupling reactions are invaluable. nih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds. wikipedia.orgresearchgate.net

To utilize these reactions, a halogenated derivative of this compound is first required. This precursor can be synthesized, for example, by using a para-halogenated benzoyl chloride or a para-halogenated acetophenone (B1666503) in the initial synthesis of the core structure. With an aryl halide in place (e.g., 1-(4-bromophenyl)-3-phenyl-1,2,3-propanetrione 2-oxime), a variety of coupling partners can be introduced.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly effective for creating biaryl systems. wikipedia.orglibretexts.org Reacting the brominated derivative with an arylboronic acid in the presence of a palladium catalyst and a base would yield a derivative with an extended biphenyl moiety. Similarly, coupling with vinylboronic acids or terminal alkynes (via Sonogashira coupling) can introduce alkenyl or alkynyl substituents, respectively, thereby extending the electronic conjugation of the molecular framework. researchgate.net

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues allows for the fine-tuning of the compound's chemical and physical properties. This can be achieved by modifying the core structure or by introducing new functional groups.

By systematically altering the structure of this compound and studying the resulting changes in chemical behavior, a deeper understanding of its structure-reactivity relationships can be established. Analogues can be synthesized by introducing various substituents onto the phenyl rings, as described in section 4.3.

For instance, introducing electron-donating groups (e.g., methoxy, alkyl) at the para-position of the phenyl rings would increase the electron density of the aromatic system and could influence the reactivity of the distal carbonyl groups. Conversely, adding strong electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density. These electronic modifications would likely affect the kinetics and outcomes of reactions such as heterocycle formation. For example, electron-donating groups might accelerate the condensation reaction with o-phenylenediamine by making the carbonyl carbons more susceptible to nucleophilic attack, while electron-withdrawing groups might have the opposite effect. The study of these synthetic analogues provides critical data for designing molecules with tailored reactivity. nih.gov

The parent molecule, this compound, possesses significant conformational flexibility due to the free rotation around several single bonds. Designing and synthesizing conformationally restricted derivatives, where this rotational freedom is limited, can lead to compounds with more defined three-dimensional shapes and potentially altered reactivity. nih.gov

Conformational restriction can be achieved by introducing covalent bridges or tethers. For example, a derivative could be synthesized where the two phenyl rings are linked together, forming a fluorenone-like core structure. Alternatively, the propanetrione backbone could be incorporated into a larger macrocyclic ring. These rigid analogues would lock the relative orientation of the functional groups, which could pre-organize the molecule for specific reactions, potentially leading to enhanced reaction rates or novel transformation pathways. Such strategies are crucial in the rational design of molecules with specific chemical properties.

Coordination Chemistry of 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime As a Ligand

Coordination Modes and Binding Sites of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime

The coordination behavior of this compound is dictated by the spatial arrangement of its donor atoms and the nature of the metal center. Structurally similar ligands, such as isonitrosoacetophenone, have been shown to coordinate to metal ions through both nitrogen and oxygen atoms. nih.gov

This compound can exhibit various denticities in its metal complexes. As a bidentate ligand, it can coordinate to a metal ion through the nitrogen atom of the oxime group and one of the adjacent carbonyl oxygen atoms, forming a stable five- or six-membered chelate ring. This mode of coordination is common for related β-diketone and oxime-containing ligands. nih.gov In some instances, the ligand might act as a monodentate donor, coordinating through either the nitrogen or an oxygen atom. The potential for polydentate coordination exists, particularly in the formation of polynuclear complexes where the ligand can bridge two or more metal centers.

The chelation behavior of oxime-containing ligands is often sensitive to the pH of the reaction medium. The oxime group possesses an acidic proton, and its deprotonation at higher pH values can enhance the coordinating ability of the ligand. This deprotonation leads to the formation of an oximato group, which is a stronger Lewis base and can form more stable complexes with metal ions. The choice of solvent can also influence the coordination mode and the stability of the resulting complexes by affecting the solubility of the ligand and the metal salt, as well as by potentially coordinating to the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of ligands structurally related to this compound are generally prepared by mixing the ligand and the corresponding metal salt (e.g., acetates, chlorides, or nitrates) in a solvent such as ethanol (B145695) or methanol. The reaction mixture is often refluxed to ensure the completion of the reaction. nih.gov For instance, new mixed Fe(III) complexes with isonitrosoacetophenone (HINAP) have been synthesized and characterized. nih.gov The resulting complexes are typically colored solids and can be characterized by various spectroscopic techniques, including infrared (IR) and UV-Visible spectroscopy, as well as by magnetic susceptibility measurements.

Table 1: Representative Transition Metal Complexes of Related Oxime Ligands

Metal Ion Ligand Proposed Geometry Reference
Fe(III) Isonitrosoacetophenone Distorted Octahedral nih.gov
Cu(II) Schiff Base from 2-acetylpyridine-N(4)-methyl-thiosemicarbazone Tridentate nih.gov
Ni(II) Schiff Base from thiolate and polyamine Square-planar nih.gov

The synthesis of main group and lanthanide complexes with this compound can be achieved using similar synthetic strategies as for transition metals. Lanthanide complexes, in particular, are of interest due to their potential luminescent properties. The synthesis of lanthanide complexes often involves the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or perchlorate, in a suitable solvent. For example, a series of neutral mononuclear lanthanide complexes with the general formula [Ln(HL)2(NO3)3] have been synthesized under solvothermal conditions. nih.gov The larger ionic radii of lanthanide ions can accommodate higher coordination numbers, potentially leading to complexes with different stoichiometries and geometries compared to transition metal complexes.

The stoichiometry of the metal complexes of this compound is expected to vary depending on the metal ion, its oxidation state, and the reaction conditions. Typically, metal-to-ligand ratios of 1:1, 1:2, or 1:3 are observed. For instance, in the case of Fe(III) complexes with isonitrosoacetophenone, a 1:2 metal-to-ligand ratio is common, leading to an N2O2 coordination environment. nih.gov

The geometry of the resulting complexes is determined by the coordination number of the metal ion and the nature of the ligand. For transition metals like Cu(II), Ni(II), Co(II), and Fe(III), common geometries include square planar, tetrahedral, and octahedral. For example, UV-Visible spectra of Fe(III) complexes with isonitrosoacetophenone suggest a distorted octahedral geometry around the metal ions. nih.gov Lanthanide complexes, with their higher coordination numbers (typically 8 or 9), can adopt geometries such as square antiprismatic or tricapped trigonal prismatic.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Isonitrosoacetophenone
Copper
Nickel
Cobalt
Iron
Lanthanide
Ethanol
Methanol
2-acetylpyridine-N(4)-methyl-thiosemicarbazone

Structural Elucidation of Metal Complexes

The determination of the three-dimensional structure of metal complexes is fundamental to understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction, spectroscopic methods, and thermoanalytical techniques provides a comprehensive picture of the coordination environment around the metal center.

In the absence of direct structural data for its complexes, insights can be drawn from the vast body of work on metal complexes with other oxime-containing ligands. Typically, vic-dioximes and related oxime ligands coordinate to transition metals as bidentate chelating agents, utilizing the nitrogen atom of the oxime group and the oxygen atom of the hydroxyl group after deprotonation. bingol.edu.tr This N,O-coordination forms a stable five- or six-membered chelate ring. Depending on the metal ion, its oxidation state, and the presence of other ancillary ligands, various geometries can be adopted. For instance, complexes of Cu(II), Ni(II), Co(II), and Cd(II) with other vic-dioxime ligands have been proposed to be octahedral. bingol.edu.tr In some cases, such as with certain azo-carboxylate oxime ligands, one-dimensional chain structures are formed where the ligand bridges metal centers. mdpi.com

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes in various states.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for inferring the coordination mode of a ligand upon complexation. For oxime ligands, key vibrational bands are monitored. The broad O-H stretching vibration, typically found in the 3370-3436 cm⁻¹ range for a free oxime, is expected to disappear upon deprotonation and coordination to the metal ion. bingol.edu.tr The C=N stretch (around 1593-1622 cm⁻¹) and the N-O stretch (around 1055-1078 cm⁻¹) are particularly diagnostic. bingol.edu.tr A shift in the position of these bands upon complexation indicates the involvement of the oxime group in bonding with the metal. bingol.edu.trresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Vibrational Mode Typical Wavenumber (cm⁻¹) in Free Ligand Expected Change Upon Complexation
ν(O-H) ~3400 (broad) Disappears
ν(C=N) ~1600 Shifts to lower or higher frequency
ν(N-O) ~1060 Shifts to lower or higher frequency
ν(M-N) N/A Appears (~500-400)
ν(M-O) N/A Appears (~600-500)
Table 1: Typical Infrared Spectral Changes for Oxime Ligands Upon Metal Coordination. bingol.edu.trresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and confirm its complexation, particularly for diamagnetic metal complexes (e.g., Zn(II), Ni(II) in a square planar geometry). A key piece of evidence for complex formation is the disappearance of the signal corresponding to the acidic oxime hydroxyl proton upon addition of D₂O or upon complexation. bingol.edu.tr The chemical shifts of protons and carbons near the coordination site are also expected to change due to the influence of the metal ion. bingol.edu.truomustansiriyah.edu.iq

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the ligand and the d-orbital transitions of the metal ion. The spectra of the complexes typically show bands corresponding to intra-ligand π-π* and n-π* transitions, which may be shifted compared to the free ligand. iosrjournals.orgnih.gov In addition, for transition metal complexes, weaker d-d transition bands can be observed in the visible region. The energy and number of these d-d bands are indicative of the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). iosrjournals.orgnih.gov For instance, the electronic spectra of various metal complexes have been used to propose octahedral geometries. uomustansiriyah.edu.iq

Type of Transition Typical Wavelength Range Information Gained
π → π* 200-350 nm Conjugated systems in the ligand
n → π* 300-450 nm Non-bonding electrons (e.g., on O, N atoms)
d-d 400-800 nm Geometry and electronic structure of the metal center
Ligand-to-Metal Charge Transfer (LMCT) Variable Electronic interaction between ligand and metal
Table 2: General UV-Visible Transitions in Metal-Oxime Complexes. iosrjournals.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) is a vital technique for studying complexes with unpaired electrons (paramagnetic complexes), such as those of Cu(II), Mn(II), or high-spin Fe(III). The EPR spectrum provides detailed information about the electronic environment of the metal ion, including its oxidation state and the symmetry of the coordination sphere. The g-values and hyperfine coupling constants obtained from the spectrum can help distinguish between different geometries and understand the nature of the metal-ligand bond.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition patterns of metal complexes. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference. The resulting curves provide information on decomposition temperatures, the stability of the complex, and the nature of the decomposition products. iosrjournals.orgresearchgate.net For hydrated complexes, the TGA curve often shows an initial weight loss corresponding to the removal of lattice or coordinated water molecules. nih.govresearchgate.net At higher temperatures, the decomposition of the organic ligand occurs, eventually leading to the formation of a stable metal oxide as the final residue. researchgate.net These analyses are crucial for determining the thermal operating range for any potential application of the complex.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes are dictated by the identity of the metal ion, its oxidation state, and the coordination environment imposed by the ligand.

Magnetic susceptibility measurements are a primary tool for investigating the electronic structure of transition metal complexes. The measured magnetic moment provides a direct count of the number of unpaired electrons on the metal center, which in turn allows for the determination of its spin state (high-spin or low-spin) in geometries like octahedral. For example, a pseudo-octahedral geometry has been proposed for various metal complexes based on their magnetic moments. nih.gov

For polynuclear complexes containing more than one metal ion, temperature-dependent magnetic susceptibility measurements can reveal the nature and magnitude of the magnetic interaction between the metal centers. These interactions can be ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins). mdpi.com In a binuclear Cu(II) complex with a related ligand, strong antiferromagnetic interactions were observed. nih.gov The study of such magnetic coupling is central to the development of molecular magnets.

Metal Ion d-electrons Unpaired e⁻ (High Spin) µ_so (B.M.) Unpaired e⁻ (Low Spin) µ_so (B.M.)
Cr³⁺ 3 3.87 - -
Mn²⁺ d⁵ 5 5.92 1 1.73
Fe³⁺ d⁵ 5 5.92 1 1.73
Fe²⁺ d⁶ 4 4.90 0 0
Co²⁺ d⁷ 3 3.87 1 1.73
Ni²⁺ d⁸ 2 2.83 - -
Cu²⁺ d⁹ 1 1.73 - -
Table 3: Theoretical Spin-Only Magnetic Moments (µ_so) for Common Metal Ions in an Octahedral Field.

The redox behavior of metal complexes with this compound can be investigated using electrochemical techniques such as cyclic voltammetry (CV). These studies reveal the potentials at which the complex can be oxidized or reduced. The redox activity can be centered on the metal ion (Mⁿ⁺ ↔ M⁽ⁿ⁺¹⁾⁺) or on the ligand itself.

The complexation of a ligand to a metal ion can significantly alter its redox properties. nih.gov For example, the oxidation or reduction potentials of the ligand can be shifted to more positive or negative values upon coordination. Similarly, the redox potential of the metal is influenced by the electron-donating or -withdrawing nature of the ligand. The reversibility of the redox processes, which can be assessed from the CV curve, provides information about the stability of the complex in different oxidation states. researchgate.net Electrochemical studies are fundamental to applications in catalysis, sensing, and molecular electronics.

Potential Applications of Metal Complexes Derived from this compound

The unique structural features of this compound, which include a vicinal dioxime-like moiety flanked by two phenyl groups, suggest that its metal complexes could exhibit interesting electronic and steric properties. These characteristics are, in theory, conducive to a range of applications.

Catalysis in Organic Transformations (e.g., Oxidation, Reduction, C-C Coupling)

Metal complexes are pivotal in homogeneous and heterogeneous catalysis. The nitrogen and oxygen donor atoms of the oxime group in this compound can form stable chelates with a variety of transition metals, which are the cornerstone of many catalytic systems.

Oxidation: While there is no specific research on the oxidative catalytic activity of this compound complexes, other oxime-metal systems have been investigated. For instance, complexes of other oxime-containing ligands have been explored for the oxidation of substrates. However, no data is available for the title compound.

Reduction: Similarly, the potential for metal complexes of this compound to act as catalysts for reduction reactions remains unexplored.

C-C Coupling: Carbon-carbon bond formation is a fundamental process in organic synthesis. Palladium complexes, in particular, are renowned for their efficacy in catalyzing C-C coupling reactions. Although research exists on the use of palladium complexes with other oxime ligands in reactions like allylic alkylation, no such studies have been published for complexes of this compound. The electronic properties imparted by the phenyl and carbonyl groups could modulate the reactivity of a central metal atom, but this remains a hypothetical consideration without experimental validation.

Precursors for Material Science Applications (e.g., MOFs, thin films)

The development of new materials with tailored properties is a burgeoning field of research. Metal complexes can serve as molecular building blocks for more complex architectures.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The multitopic nature of this compound could, in principle, allow it to act as a linker in the formation of MOFs. Studies have shown that other oxime-containing ligands can be incorporated into MOFs, for example, in zirconium-based frameworks for applications such as drug delivery. nih.gov However, the use of this compound in this capacity has not been reported.

Thin Films: Metal complexes with sufficient volatility can be used as precursors in chemical vapor deposition (CVD) or atomic layer deposition (ALD) to create thin films with specific electronic or magnetic properties. There is no available literature on the synthesis or application of thin films derived from this compound metal complexes.

Development of Chemical Sensors and Probes (e.g., metal ion detection)

The interaction of specific metal ions with the chromophoric or fluorophoric systems of organic ligands can lead to detectable changes in their optical properties, forming the basis of chemical sensors.

The structure of this compound suggests it could act as a chelating agent for various metal ions. The binding of a metal ion would be expected to alter the electronic structure of the molecule, potentially leading to a change in its UV-visible absorption or fluorescence emission spectrum. While numerous studies have detailed the use of other oxime- and heterocyclic-based ligands as fluorescent probes for the detection of metal ions such as Cu(II), Ni(II), and Zn(II) mdpi.comnih.gov, no such research has been conducted specifically with this compound. The principles of sensor design are well-established, but their application to this particular ligand remains a subject for future investigation.

Theoretical and Computational Chemistry Studies on 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These computational methods solve the Schrödinger equation for a given molecular system, providing insights into electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's reactivity and behavior.

Density Functional Theory (DFT) and Ab Initio Approaches

In the study of molecules like 1,3-Diphenyl-1,2,3-propanetrione 2-oxime, Density Functional Theory (DFT) would be a primary tool. DFT methods are known for providing a good balance between computational cost and accuracy. Functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate its electronic properties.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), could also be used. While computationally more demanding, they can offer a higher level of theory and serve as a benchmark for DFT results. For a molecule of this size, DFT is often the more practical and widely used approach.

HOMO-LUMO Analysis and Molecular Orbitals

A key output of quantum chemical calculations is the description of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial parameter that provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
No published data is available for these parameters for the specified compound.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of charge within a molecule is vital for predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. This would highlight the reactive sites of the molecule, such as the oxygen and nitrogen atoms.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational NMR Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Calculations would be performed to predict the ¹H and ¹³C NMR chemical shifts for this compound. Comparing these predicted values with experimentally obtained NMR spectra would be essential for confirming the molecular structure and assigning the resonances to specific atoms in the molecule. The accuracy of these predictions depends heavily on the level of theory and the basis set used.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C1Data not availableData not availableData not available
C2Data not availableData not availableData not available
C3Data not availableData not availableData not available
Phenyl CData not availableData not availableData not available
No published experimental or computational NMR data is available for this compound.

Vibrational Frequency Calculations (IR and Raman)

Theoretical vibrational (infrared and Raman) spectra can be calculated by performing a frequency analysis on the optimized geometry of the molecule. This analysis computes the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities can be plotted to generate a theoretical spectrum.

These calculated spectra are invaluable for assigning the vibrational modes observed in experimental IR and Raman spectra. For this compound, this would help in identifying characteristic peaks, such as the C=O stretching, C=N stretching, and N-O stretching vibrations. Calculated frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the theoretical models.

UV-Vis Absorption Maxima Prediction

The prediction of UV-Vis absorption maxima using computational methods is a cornerstone of modern theoretical chemistry, providing insights into the electronic transitions of a molecule. For a compound like this compound, this would typically be achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands.

The process involves first optimizing the ground-state geometry of the molecule. Following this, TD-DFT calculations are performed, often with a range of functionals and basis sets to ensure the accuracy of the prediction. For organic molecules, functionals like B3LYP or PBE0 are commonly employed with basis sets such as 6-31G(d,p) or larger. The predicted absorption maxima (λ_max) are influenced by the electronic structure, including the π-conjugation across the phenyl rings and the dicarbonyl and oxime moieties. However, specific TD-DFT studies predicting the UV-Vis spectrum for this compound have not been reported in the scientific literature.

Table 1: Hypothetical Data Table for Predicted UV-Vis Absorption Maxima This table is for illustrative purposes, as specific experimental or computational data for this compound is not available in the searched literature.

Computational Method Basis Set Solvent Model Predicted λ_max (nm) Oscillator Strength (f) Corresponding Transition
TD-DFT/B3LYP 6-311+G(d,p) PCM (Methanol) N/A N/A π → π*

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of a flexible molecule like this compound is critical for understanding its reactivity and physical properties. The rotation around the single bonds connecting the phenyl groups and the propanetrione backbone gives rise to numerous possible conformers.

A systematic conformational search is the first step in exploring the potential energy surface (PES). This can be performed using molecular mechanics force fields (e.g., MMFF or AMBER) for an initial rapid exploration, followed by higher-level quantum mechanical calculations (DFT) for more accurate energy rankings of the most stable conformers. The goal is to identify all low-energy minima on the PES. For this compound, the key dihedral angles would be those defining the orientation of the two phenyl rings relative to the central trione-oxime core. Despite the importance of such studies, specific conformational analyses for this compound are not documented in published research.

Molecular dynamics simulations provide a means to study the dynamic behavior of a molecule over time, offering a more complete picture of its conformational flexibility than static models. An MD simulation would reveal how the molecule explores its conformational space at a given temperature, the stability of different conformers, and the timescales of conformational changes. Such simulations could be performed in various environments, such as in a vacuum or in an explicit solvent, to understand environmental effects on the molecular structure. To date, no MD simulation studies have been published for this compound.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of pathways that are difficult to probe experimentally.

For any reaction involving this compound, such as nucleophilic attack at one of the carbonyl carbons or a Beckmann rearrangement of the oxime, computational methods can be used to locate the transition state structures. Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to find the saddle point on the potential energy surface that connects reactants and products. The energy barrier calculated from the difference in energy between the reactant and the transition state is crucial for predicting reaction rates. There are currently no published studies detailing the localization of transition states for reactions of this specific compound.

Tautomerism is a key consideration for oximes. This compound can potentially exist in different tautomeric forms, including the nitroso form. Computational studies are ideal for assessing the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to predict their equilibrium populations. The energy barriers for the interconversion between tautomers can also be calculated by locating the relevant transition states. While the study of tautomerism is common for oximes, a specific computational investigation into the tautomeric forms of this compound is absent from the literature.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Intermolecular Interactions and Crystal Lattice Energy Calculations

Theoretical and computational chemistry provides a powerful lens for understanding the solid-state structure of molecules, revealing the intricate network of forces that govern crystal packing and stability. For 1,3-diphenyl-propan-2-one oxime, crystallographic studies lay the foundation for a detailed analysis of its intermolecular interactions, while computational methods offer a quantitative insight into the energies of these interactions.

Research has established that 1,3-diphenyl-propan-2-one oxime crystallizes in the monoclinic space group C2/c. eurjchem.comresearchgate.net The defining feature of its crystal packing is the formation of dimers through hydrogen bonding. eurjchem.com Specifically, centrosymmetrically related molecules are linked by O—H···N hydrogen bonds between the oxime functional groups, creating a characteristic R²₂(6) ring motif. eurjchem.com This dimeric structure is a common hydrogen-bonding pattern observed in many ketoximes. eurjchem.com

Detailed Research Findings

The crystal structure of 1,3-diphenyl-propan-2-one oxime has been determined with precision, providing the geometric parameters that underpin its intermolecular interactions. eurjchem.com

Table 1: Crystallographic and Hydrogen Bond Data for 1,3-Diphenyl-propan-2-one oxime

ParameterValueReference
Chemical FormulaC₁₅H₁₅NO eurjchem.com
Crystal SystemMonoclinic eurjchem.com
Space GroupC2/c eurjchem.com
Hydrogen Bond MotifR²₂(6) Dimer eurjchem.com
Interaction TypeO—H···N eurjchem.com

Although a specific value for the total crystal lattice energy of 1,3-diphenyl-propan-2-one oxime is not available in the reviewed literature, computational studies on analogous compounds demonstrate how this and other energetic properties are calculated. Methods such as Hirshfeld surface analysis and Symmetry-Adapted Perturbation Theory (SAPT) are employed to dissect and quantify the various non-covalent interactions within a crystal. researchgate.net

For instance, a theoretical study on a related halo-nitro-benzaldehyde oxime, which also exhibits π-stacking, used SAPT to break down the interaction energy. The calculations indicated that the π(C=N)···π(phenyl) interaction was attractive, with a magnitude of 14–18 kJ mol⁻¹. researchgate.net This type of analysis highlights the significant contribution of dispersion and electrostatic forces to the stability of the crystal. Hirshfeld surface analysis allows for the visualization and quantification of different intermolecular contact types. In one study of a different crystalline oxime, H···H contacts accounted for the largest contribution to the crystal packing, followed by H···C and H···O contacts, demonstrating the importance of van der Waals forces.

These computational approaches are crucial for building a complete picture of the forces within a molecular crystal. They allow chemists to move beyond simple geometric descriptions to a quantitative understanding of the cohesive energies that define the solid state.

Table 2: Types of Intermolecular Interactions in Oxime Crystals

Interaction TypeDescriptionRelevance to 1,3-Diphenyl-propan-2-one oxime
O—H···N Hydrogen BondsThe strongest and most directional interaction, forming R²₂(6) dimers.Primary interaction responsible for the dimeric structure. eurjchem.com
C—H···π InteractionsA weak hydrogen bond between a C-H group and a π-system (phenyl ring).Likely present, contributing to the overall 3D packing. researchgate.net
π–π StackingAttractive, non-covalent interactions between aromatic rings.Possible between the phenyl rings of adjacent molecules. researchgate.net
C—H···O InteractionsA weak hydrogen bond involving a C-H donor and an oxygen acceptor.Contributes to the stability of the crystal lattice. researchgate.net

Advanced Research Applications and Methodological Contributions of 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime

Contribution to Chemo- and Biosensing Technologies (Focus on principles, not clinical devices)

The development of fluorescent probes and colorimetric reagents is a significant area where oxime-containing compounds have demonstrated considerable utility. The principle behind these applications often involves the complexation of the oxime with a metal ion, leading to a distinct and measurable change in the spectroscopic properties of the molecule. While direct studies on 1,3-Diphenyl-1,2,3-propanetrione 2-oxime as a fluorescent probe are not extensively documented, the behavior of analogous oxime-based systems provides a strong basis for its potential in this area.

The interaction of oximes with metal ions can lead to the formation of stable coordination complexes. acs.orgresearchgate.net This complexation can alter the electronic distribution within the molecule, thereby affecting its absorption and emission spectra. For instance, the formation of a metal complex can induce a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength, resulting in a visible color change. This phenomenon is the basis for colorimetric sensing. Similarly, the fluorescence of a molecule can be either quenched or enhanced upon binding to a metal ion, providing a mechanism for fluorescent detection.

A general representation of the colorimetric detection of metal ions using an oxime-based reagent is the change in color of a solution upon addition of the target metal ion. This can be quantified using spectrophotometry. ekb.eg The table below illustrates the colorimetric response of a generic oxime-based sensor to different metal ions.

Metal IonInitial Color of ReagentColor After Complexation
Cu(II)ColorlessYellow-Green
Ni(II)ColorlessRed
Co(II)ColorlessBrownish-Yellow
Fe(III)ColorlessRed-Brown

This table is illustrative and based on the general behavior of oxime-based colorimetric reagents.

The electrochemical properties of this compound and its metal complexes can be harnessed for the development of electrochemical sensors. The principle of this application relies on the change in the electrochemical signal (e.g., current, potential) of the compound upon interaction with a target analyte. The oxime group and the adjacent carbonyl groups can participate in redox reactions, and the binding of a metal ion can significantly alter the redox potential of the molecule.

An electrochemical sensor based on this compound would typically involve immobilizing it onto an electrode surface. When the modified electrode is exposed to a solution containing the target metal ion, the formation of a complex on the electrode surface would lead to a measurable change in the electrochemical response. This change can be correlated to the concentration of the analyte. The versatility of oximes in forming stable complexes with a wide range of metal ions suggests that sensors based on this compound could be developed for the detection of various metal pollutants or biologically important cations. researchgate.net

Role in Advanced Separation Science

The ability of this compound to act as a chelating agent for metal ions is a key property that enables its application in separation science. By selectively binding to specific metal ions, it can facilitate their transfer from one phase to another, forming the basis for both liquid-liquid and solid-phase extraction techniques.

Liquid-liquid extraction, or solvent extraction, is a widely used method for the separation and purification of metal ions. exxonmobilchemical.comresearchgate.net In this process, an aqueous solution containing the metal ions is brought into contact with an immiscible organic solvent containing an extracting agent. The extracting agent, in this case, this compound, forms a neutral complex with the target metal ion, which is then preferentially partitioned into the organic phase.

The table below provides a summary of the extraction of various metal ions using oxime-based extractants, highlighting the versatility of this class of compounds.

Metal IonTypical ExtractantpH Range for Optimal Extraction
Copper(II)Aldoximes and Ketoximes1.5 - 3.0
Nickel(II)Vic-dioximes4.0 - 6.0
Cobalt(II)Oxime-based synergists5.0 - 7.0
Palladium(II)Thio-substituted oximes1.0 - 2.0
Zinc(II)Oxime-based ion exchangers6.0 - 8.0

This table is a generalized representation based on data for various oxime-based extraction systems.

Research on various oxime derivatives has demonstrated their effectiveness in the selective extraction of transition metals and rare earth elements. researchgate.net The presence of the two phenyl groups in this compound would enhance its solubility in organic solvents, a desirable property for an extractant in liquid-liquid extraction.

Solid-phase extraction (SPE) is a separation technique that utilizes a solid sorbent to selectively adsorb analytes from a liquid sample. For the separation of metal ions, the solid sorbent can be functionalized with a chelating agent that has a high affinity for the target metals. This compound can be immobilized onto a solid support, such as silica (B1680970) gel or a polymer resin, to create a sorbent for SPE.

The principle of SPE using a functionalized sorbent involves passing the sample solution through a column packed with the sorbent. The target metal ions are retained on the sorbent through chelation with the immobilized oxime groups, while the rest of the sample matrix passes through. The retained metal ions can then be eluted from the column using a suitable solvent, which disrupts the metal-ligand interaction. This allows for the preconcentration and purification of the target analytes. The use of SPE offers advantages such as high enrichment factors, low consumption of organic solvents, and ease of automation.

Catalytic Roles in Organic Synthesis (if research supports)

The ability of this compound to form stable complexes with various transition metals opens up the possibility of these complexes acting as catalysts in organic synthesis. acs.orgnih.gov Metal-oxime complexes can exhibit catalytic activity in a range of reactions, including oxidations, reductions, and cross-coupling reactions.

The catalytic activity of a metal complex is often dictated by the ability of the metal center to cycle between different oxidation states and to coordinate with and activate substrate molecules. The ligand environment around the metal center plays a crucial role in tuning its catalytic properties. The nitrogen and oxygen donor atoms of the oxime group in this compound can stabilize different oxidation states of the coordinated metal, thereby influencing its catalytic potential.

While specific catalytic applications of this compound are not extensively reported, the broader field of metal-catalyzed reactions involving oximes suggests potential avenues for research. acs.orgat.ua For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of novel ligands is a continuous effort to improve the efficiency and scope of these reactions. A palladium complex of this compound could potentially be explored as a catalyst in reactions such as Suzuki, Heck, or Sonogashira couplings. Furthermore, copper-oxime complexes have been investigated for their catalytic activity in oxidation reactions. The structural features of this compound make it a versatile ligand for the design of new metal-based catalysts.

Organocatalysis Involving the Oxime Moiety

While specific studies detailing this compound as a primary organocatalyst are not extensively documented, its molecular structure suggests significant potential in this domain. Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. The functional groups within the target compound offer several possibilities for catalytic activation.

The molecule's structure is analogous to β-ketocarbonyl derivatives, which are known to participate in organocatalytic reactions. nii.ac.jp Catalytic asymmetric Mannich reactions, for example, can proceed at the γ-position of β-ketoesters under the influence of amine catalysts. nii.ac.jp The acidic proton alpha to the carbonyl groups in this compound could potentially be abstracted to form an enolate, which can act as a nucleophile. Furthermore, the oxime's hydroxyl group can act as a hydrogen-bond donor, and the nitrogen and oxygen atoms can act as hydrogen-bond acceptors, potentially activating substrates or stabilizing transition states in a reaction.

The synergistic merger of photoredox catalysis and organocatalysis has enabled the direct β-functionalization of saturated ketones. nih.gov This involves the generation of an electron-rich enamine from the ketone and an amine catalyst, which is then oxidized to a radical species. nih.gov Given the ketone functionalities in this compound, its potential to engage in similar catalytic cycles warrants investigation.

Potential Organocatalytic Role Relevant Structural Feature Activation Mechanism
Enolate CatalysisActive methylene (B1212753) protons (alpha to C=O)Formation of nucleophilic enolates with a base. nii.ac.jp
Hydrogen-Bonding CatalysisOxime (-NOH) groupActivation of electrophiles through hydrogen donation.
Enamine CatalysisCarbonyl groupsCondensation with a chiral amine to form a nucleophilic enamine intermediate. nih.gov

Ligand in Metal-Catalyzed Reactions

The application of this compound as a ligand in metal-catalyzed reactions is well-supported by the extensive coordination chemistry of oximes and related compounds. researchgate.netat.ua Oximes are recognized as highly versatile ligands capable of forming stable complexes with a wide array of transition metals. researchgate.net The resulting metal-oxime complexes often exhibit significant catalytic activity. researchgate.netat.ua

The compound this compound is a multidentate ligand, meaning it can bind to a metal ion through multiple atoms. The potential coordination sites include the nitrogen atom of the oxime, the oxygen atom of the deprotonated oxime (oximate), and the oxygen atoms of the two carbonyl groups. This allows for the formation of stable chelate rings with a central metal ion, enhancing the complex's stability.

These metal complexes can serve as catalysts for a variety of organic transformations. Transition metal-catalyzed reactions involving oxime ligands include C-H bond activation, cycloadditions, and redox-neutral coupling reactions. rsc.orgscispace.com For instance, rhodium and ruthenium complexes have been used in the cyclization of aromatic ketoximes with alkynes to synthesize substituted isoquinolines. rsc.org The ability of the oxime group to act as an internal oxidant is a key feature in many of these transformations, leading to high efficiency and selectivity while minimizing waste. rsc.orgacs.org

Metal Ion Potential Coordination Sites on Ligand Example Catalyzed Reactions
Palladium(II)Oxime N, Carbonyl OC-H activation, Amination reactions. scispace.com
Rhodium(III)Oxime N, Carbonyl O[2+2+2] Cycloadditions, Isoquinoline synthesis. rsc.org
Copper(II)Oxime N, Oxime O, Carbonyl OC-N bond formation, Redox-neutral coupling. rsc.org
Ruthenium(II)Oxime N, Carbonyl OCyclization with alkynes. rsc.org

Precursor in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The distinct structural features of this compound make it an excellent building block, or "tecton," for constructing complex, ordered supramolecular architectures.

Design of Hydrogen-Bonded Architectures

Hydrogen bonds are among the most important interactions for directing the assembly of molecules. The oxime functional group (-C=N-OH) is a particularly robust and reliable hydrogen-bonding motif. scispace.comeurjchem.com It contains both a hydrogen bond donor (the hydroxyl -OH) and a hydrogen bond acceptor (the nitrogen atom).

The most common supramolecular synthon formed by simple oximes is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···N hydrogen bonds, creating a stable R²₂(6) ring motif. scispace.comeurjchem.comresearchgate.net This predictable pattern makes oximes valuable for crystal engineering.

In this compound, the situation is more complex due to the presence of the two carbonyl groups, which are also effective hydrogen bond acceptors. nih.gov This introduces competition, allowing for the formation of different hydrogen-bonding patterns. For example, instead of forming a dimer, the oxime's hydroxyl group could form an O-H···O=C hydrogen bond with a carbonyl group on a neighboring molecule, leading to the formation of infinite chains or more intricate networks. nih.govresearchgate.net The interplay between the strong oxime-oxime interactions and the oxime-carbonyl interactions allows for the design of diverse and stable hydrogen-bonded architectures.

Self-Assembly of Nanostructures and Coordination Polymers

The capacity for forming predictable, directional interactions makes this compound a promising precursor for self-assembled materials. The combination of hydrogen bonding and π-π stacking interactions between the phenyl rings can drive the spontaneous organization of molecules into well-defined nanostructures, such as fibers, ribbons, or sheets. The oxime linkage itself is a powerful tool for connecting molecular building blocks in the synthesis of self-assembling peptide amphiphiles. rsc.org

Furthermore, the compound's ability to act as a multidentate ligand (as discussed in 7.3.2) makes it an ideal building block for coordination polymers. Coordination polymers are extended networks of metal ions bridged by organic ligands. By reacting this compound with various metal salts, it is possible to construct 1D, 2D, or 3D polymeric materials. nih.gov The structure of the final polymer can be tuned by selecting the metal ion, which has specific coordination geometry preferences. These materials are of great interest for applications in gas storage, catalysis, and sensing.

Future Perspectives and Unexplored Research Avenues for 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime

Emerging Synthetic Strategies and Eco-Friendly Approaches

Future synthetic efforts will likely focus on greener and more efficient methods for producing 1,3-Diphenyl-1,2,3-propanetrione 2-oxime and related α-keto oximes. Traditional methods often rely on conditions that are not environmentally benign. nih.gov The development of sustainable alternatives is a key area for future research. ijprajournal.com

Mechanochemistry: This solvent-free approach, which uses mechanical force to induce chemical reactions, has shown promise for the synthesis of amides from oximes via the Beckmann rearrangement. unica.itacs.orgresearchgate.net Applying mechanochemical techniques to the oximation of 1,3-diphenyl-1,2,3-propanetrione could offer a significant green advantage, minimizing solvent waste and potentially reducing energy consumption. nih.govresearchgate.net Research has demonstrated that simply grinding carbonyl compounds with hydroxylamine (B1172632) in the presence of a catalyst like Bismuth(III) oxide can produce oximes in excellent yields at room temperature. nih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. Implementing a flow-based synthesis for this compound could streamline its production.

Alternative Catalysts: The use of natural acids, such as those derived from fruit juices, as catalysts for oxime synthesis is an emerging eco-friendly strategy. ijprajournal.com Exploring these and other novel, non-toxic catalysts like bismuth compounds could provide cleaner synthetic routes. nih.govijprajournal.com

A comparative look at traditional versus emerging synthetic approaches is presented below:

FeatureTraditional SynthesisEmerging Green Synthesis
Methodology Batch processing in organic solventsMechanochemical grinding, Continuous flow
Catalysts Often requires strong acids or basesBismuth(III) oxide, Natural acids, Organocatalysts
Solvents Volatile organic compoundsSolvent-free or green solvents (e.g., water)
Energy Input Often requires high temperatures (reflux)Room temperature or localized energy input
Waste Generation Higher solvent and byproduct wasteMinimized waste streams

Exploration of Novel Reactivity Patterns and Rearrangements

The dense functionality of this compound provides a fertile ground for discovering new chemical transformations.

Beckmann Rearrangement: The Beckmann rearrangement, a classic reaction that converts an oxime into an amide, is a prime candidate for further study with this compound. wikipedia.orgmasterorganicchemistry.combyjus.com Given the two adjacent carbonyl groups, selective rearrangement could lead to novel and synthetically useful amide structures. The reaction is typically acid-catalyzed, but a wide array of other reagents can be used to promote it. wikipedia.orgorganic-chemistry.org Future work could explore organocatalytic or photocatalytic versions of the Beckmann rearrangement, which proceed under milder conditions. organic-chemistry.org The competition between the rearrangement and fragmentation pathways, which can yield nitriles, also warrants deeper investigation. wikipedia.org

Acyl Radical Generation: Recent studies have shown that acyl oxime esters can undergo photocatalytic reactions to generate acyl radicals. nih.gov These radicals can then participate in various C-C bond-forming reactions. Applying this strategy to derivatives of this compound could unlock new pathways for creating complex molecular architectures. nih.gov

Cycloaddition Reactions: α-Keto acids have been shown to act as precursors to nitrile oxides, which can then undergo [3+2] dipolar cycloaddition reactions to form heterocyclic structures like isoxazolines. rsc.org Investigating whether this compound can be induced to form a nitrile oxide intermediate could open doors to new heterocyclic synthesis.

Chemoselective Annulations: The reaction of oximes with α-ketoacids can form 2,5-dihydrooxazole 3-oxides, serving as a protective strategy for the α-ketoacid group. nih.gov Exploring analogous annulation reactions with this compound could reveal new chemoselective transformations and provide access to novel cyclic nitrones. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding the complex reaction dynamics of this compound requires advanced analytical tools capable of real-time monitoring. In-situ spectroscopy techniques are essential for observing transient intermediates and elucidating reaction mechanisms under actual conditions. numberanalytics.comnih.govacs.org

Future research could employ a suite of these techniques:

Time-Resolved In-Situ Spectroscopy: Techniques like pump-probe, transient, and modulation excitation spectroscopy can track the dynamics of catalytic reactions in real time. numberanalytics.com This would be invaluable for studying the kinetics of rearrangements or catalytic cycles involving the title compound.

Spatially Resolved In-Situ Spectroscopy: Methods such as IR and Raman microscopy allow for the mapping of chemical species across a catalyst's surface, providing insight into the location of active sites. numberanalytics.com

Fiber-Optic FT-IR Spectroscopy: Integrating fiber-optic probes into reactors enables continuous monitoring of reactant and product concentrations, even under high pressure or temperature. optica.org This could be used to optimize reaction conditions for the synthesis or transformation of this compound. optica.org

In-Situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These powerful techniques can probe the electronic structure and coordination environment of catalysts during a reaction, providing crucial information on how the catalyst interacts with the substrate. frontiersin.org

By combining these advanced methods, researchers can gain a molecular-level understanding of reaction pathways, identify key intermediates, and ultimately design more efficient and selective chemical processes. nih.govacs.orgfrontiersin.org

Integration with Artificial Intelligence and Machine Learning for Chemical Property Prediction and Synthesis Design

Predicted PropertyPotential AI/ML Application
Reactivity Predicting the major product of a Beckmann rearrangement based on catalyst and solvent conditions.
Spectra Simulating NMR, IR, and Mass Spectra to aid in characterization.
Bioactivity Screening for potential interactions with biological targets. researchgate.net
Solubility Predicting solubility in various green solvents to optimize reaction and purification conditions. researchgate.net

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The oxime functional group is a versatile building block in materials science due to its coordination capabilities and role in forming supramolecular structures. rsc.orgeurjchem.com The unique structure of this compound makes it an attractive candidate for creating novel functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The oxime and carbonyl groups can act as ligands, binding to metal ions to form coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and chemical sensing. Exploring the coordination chemistry of this compound with various metal centers could lead to materials with unique structural and functional properties.

Crystal Engineering: Oximes are known to form predictable hydrogen-bonding patterns, such as dimers, which can be used as synthons in crystal engineering to design materials with specific solid-state architectures. eurjchem.comeurjchem.com The presence of multiple hydrogen bond donors and acceptors in this compound could be exploited to build complex and functional supramolecular assemblies. rsc.org

Functional Dyes and Sensors: The conjugated system within the molecule suggests potential for chromophoric properties. Modification of the phenyl rings could tune its electronic structure, leading to the development of new dyes. Furthermore, the chelation sites could be engineered for the selective recognition of specific ions or molecules, forming the basis for new chemical sensors. rsc.org

Q & A

Q. What are the recommended synthetic routes for 1,3-diphenyl-1,2,3-propanetrione 2-oxime, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves the condensation of 1,3-diketones with hydroxylamine derivatives under acidic or basic conditions. For example, analogous oxime syntheses often use hydroxylamine hydrochloride in ethanol or methanol, with pH adjustments to control reaction rates . Optimization may include varying solvents (e.g., acetonitrile or DCM), temperatures (80–100°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like over-oxidized species or tautomeric impurities. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is recommended .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Combined spectroscopic techniques are essential:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm oxime proton resonance (~9–10 ppm) and ketone/oxime tautomerism.
  • IR : Identify characteristic C=N (1640–1680 cm1^{-1}) and C=O (1660–1700 cm1^{-1}) stretches.
  • MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • XRD : For crystalline samples, single-crystal X-ray diffraction resolves stereochemical ambiguities. Cross-referencing with databases like PubChem or EPA DSSTox ensures accuracy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data for tautomeric forms of this compound?

Methodological Answer: Tautomerism between keto and enol/oxime forms can lead to conflicting spectral interpretations. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria and calculate thermodynamic parameters.
  • Use deuterated solvents (e.g., DMSO-d6_6) to stabilize specific tautomers and reduce exchange broadening.
  • Compare experimental IR and UV-Vis spectra with computational models (DFT or TD-DFT) to assign vibrational/electronic transitions unambiguously .
  • Conduct pH-dependent studies to isolate dominant tautomeric species in acidic, neutral, or alkaline conditions .

Q. How can researchers design experiments to study the compound’s stability under oxidative or photolytic conditions?

Methodological Answer:

  • Oxidative Stability : Expose the compound to controlled oxygen atmospheres or radical initiators (e.g., AIBN) at elevated temperatures. Monitor degradation via GC-MS or HPLC to identify oxidation byproducts (e.g., nitro derivatives or diketones) .
  • Photolytic Stability : Use UV-Vis irradiation chambers (λ = 254–365 nm) and analyze photodegradation kinetics with time-resolved spectroscopy. Quenching experiments with singlet oxygen scavengers (e.g., β-carotene) can elucidate reaction mechanisms .
  • Accelerated Stability Testing : Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) and track changes in crystallinity (PXRD) or hygroscopicity (TGA-DSC) .

Q. What advanced computational methods support mechanistic studies of this compound in catalysis or supramolecular interactions?

Methodological Answer:

  • DFT Calculations : Model transition states for tautomerization or ligand-metal coordination (e.g., with Pd or Cu catalysts). Calculate Gibbs free energy profiles to predict reaction pathways .
  • Molecular Dynamics (MD) : Simulate host-guest interactions in supramolecular systems (e.g., cyclodextrins) to assess binding affinities and conformational flexibility.
  • Docking Studies : Investigate enzyme inhibition potential by docking the compound into active sites (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves (EN 374 certification, breakthrough time >240 minutes), chemical goggles, and lab coats. Avoid latex gloves due to permeability concerns .
  • Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation of volatile byproducts.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
  • Emergency Procedures : In case of eye contact, irrigate immediately with saline solution for 15+ minutes and seek medical evaluation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or catalytic efficiencies?

Methodological Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, moisture levels) and catalyst activation protocols.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) and optimize via response surface methodology.
  • Cross-Validation : Compare results with independent synthetic routes (e.g., microwave-assisted vs. conventional heating) to isolate procedural biases .

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Reactant of Route 1
1,3-Diphenyl-1,2,3-propanetrione 2-oxime
Reactant of Route 2
1,3-Diphenyl-1,2,3-propanetrione 2-oxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.